molecular formula C7H13BrSi B1606133 Silane, (4-bromo-1-butynyl)trimethyl- CAS No. 69361-41-7

Silane, (4-bromo-1-butynyl)trimethyl-

Cat. No.: B1606133
CAS No.: 69361-41-7
M. Wt: 205.17 g/mol
InChI Key: PIYRONUSKGWEHK-UHFFFAOYSA-N
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Description

Silane, (4-bromo-1-butynyl)trimethyl-, also known as (4-bromo-1-butynyl)trimethylsilane, is an organosilicon compound with the molecular formula C7H13BrSi and a molecular weight of 205.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a butynyl group, which is further bonded to a trimethylsilane moiety. It is commonly used in organic synthesis and various industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-bromo-1-butynyl)trimethyl- typically involves the reaction of 4-bromo-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

4-Bromo-1-butyne+Trimethylsilyl chlorideBaseSilane, (4-bromo-1-butynyl)trimethyl-+By-products\text{4-Bromo-1-butyne} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{Silane, (4-bromo-1-butynyl)trimethyl-} + \text{By-products} 4-Bromo-1-butyne+Trimethylsilyl chlorideBase​Silane, (4-bromo-1-butynyl)trimethyl-+By-products

Industrial Production Methods

In industrial settings, the production of Silane, (4-bromo-1-butynyl)trimethyl- is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves continuous monitoring and control of reaction temperature, pressure, and the stoichiometry of reactants. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Silane, (4-bromo-1-butynyl)trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

Silane, (4-bromo-1-butynyl)trimethyl- is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Silane, (4-bromo-1-butynyl)trimethyl- in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The trimethylsilyl group provides stability and enhances the reactivity of the butynyl moiety by protecting it from unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1-butynyl)trimethylsilane
  • (4-Iodo-1-butynyl)trimethylsilane
  • (4-Bromo-1-butynyl)triethylsilane

Uniqueness

Silane, (4-bromo-1-butynyl)trimethyl- is unique due to the presence of the bromine atom, which offers a balance between reactivity and stability. Compared to its chloro and iodo analogs, it provides an optimal reactivity profile for various synthetic applications .

Properties

IUPAC Name

4-bromobut-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYRONUSKGWEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349041
Record name silane, (4-bromo-1-butynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69361-41-7
Record name silane, (4-bromo-1-butynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromobut-1-yn-1-yl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Trimethylsilyl-3-butyne-1-ol (14.2 g, 0.1 mol) and 0.2 ml of pyridine were dissolved in 50 ml of diethyl ether under a nitrogen atmosphere. Phosphorus tribromide (3.8 ml, 0.04 mol) was slowly added and the mixture was heated under reflux for 2 hours. Isolation of the product by conventional means yielded 9.6 g of 4-bromo-1-trimethylsilyl-1-butyne as a clear liquid, bp 35°-38° C. at 1 mm Hg.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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